molecular formula C46H57N3O21 B1667305 Biricodar dicitrate CAS No. 174254-13-8

Biricodar dicitrate

Número de catálogo: B1667305
Número CAS: 174254-13-8
Peso molecular: 988.0 g/mol
Clave InChI: VDMKJSJJXQDICL-ZXVJYWQYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de dicitrato de biricodar implica la preparación de su derivado pipecolinato. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad de la empresa y no se divulgan ampliamente en la literatura pública. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que implican la formación de la estructura central de pipecolinato y modificaciones posteriores para introducir los grupos funcionales necesarios .

Métodos de producción industrial

Los métodos de producción industrial para el dicitrato de biricodar también son propiedad de la empresa. Por lo general, estos compuestos se producen en instalaciones de fabricación farmacéutica especializadas que cumplen con normas reglamentarias estrictas para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El dicitrato de biricodar experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos y condiciones comunes utilizados en estas reacciones no se detallan explícitamente en la literatura disponible. Por lo general, se emplean reactivos y condiciones estándar de química orgánica en la síntesis y modificación de estos compuestos .

Productos principales formados

Los productos principales formados a partir de estas reacciones son principalmente las versiones modificadas de dicitrato de biricodar, que conservan la estructura central de pipecolinato al mismo tiempo que introducen nuevos grupos funcionales o modifican los existentes .

Aplicaciones Científicas De Investigación

Clinical Applications

Biricodar dicitrate has been tested in several clinical trials, particularly in combination with various chemotherapy agents for treating different cancer types. The following table summarizes key clinical studies involving biricodar:

Study Cancer Type Chemotherapy Agent Phase Findings
Phase II Study Advanced Breast CancerPaclitaxelIIEvaluated safety and efficacy; showed potential to restore sensitivity to paclitaxel in refractory cases.
Phase I/II Study Soft Tissue SarcomaDoxorubicinI/IIEstablished maximum tolerated dose; noted minimal activity but some disease stabilization.
Phase II Study Advanced Ovarian CancerPaclitaxelIIAssessed safety and pharmacokinetics; aimed at patients refractory to prior paclitaxel therapy.
Phase II Study Multiple Cancer TypesVarious Chemotherapy AgentsIIInvestigated efficacy across breast, ovarian, soft-tissue sarcomas, small cell lung cancer, and prostate cancer.

Case Studies

  • Advanced Breast Cancer : In a pivotal Phase II trial, biricodar was administered alongside paclitaxel to women with locally advanced or metastatic breast cancer who had previously shown resistance to paclitaxel. The study aimed to evaluate the safety and tolerability of this combination therapy. Results indicated that biricodar could enhance the therapeutic response in previously resistant tumors, leading to partial responses in some patients .
  • Soft Tissue Sarcoma : A separate study investigated the combination of biricodar and doxorubicin in patients with anthracycline-resistant soft tissue sarcomas. While the overall efficacy was modest, some patients achieved disease stabilization, highlighting biricodar's role in potentially improving outcomes for patients with limited treatment options .
  • Ovarian Cancer : Another Phase II trial focused on advanced ovarian cancer patients who were refractory to paclitaxel therapy. The combination of biricodar and paclitaxel was assessed for safety and pharmacokinetics, reinforcing the drug's potential as a chemosensitizer in this challenging disease context .

Challenges and Discontinuation of Development

Despite its promising applications, the development of this compound faced significant challenges due to adverse effects observed during clinical trials. These included myelosuppression and other toxicities that limited its clinical utility across various cancer types . Consequently, further development was discontinued despite initial enthusiasm regarding its ability to combat multidrug resistance.

Mecanismo De Acción

El dicitrato de biricodar mejora la acumulación de agentes de quimioterapia en las células tumorales al bloquear las bombas de fármacos glucoproteína P y proteína asociada a la resistencia a múltiples fármacos. Esta acción restaura la sensibilidad de los tumores al tratamiento con agentes quimioterapéuticos. Los objetivos moleculares involucrados incluyen la subfamilia B del transportador de casete de unión a ATP miembro 5, la proteína asociada a la resistencia a múltiples fármacos 1 y la subfamilia G del transportador de casete de unión a ATP miembro 2 .

Comparación Con Compuestos Similares

Actividad Biológica

Biricodar dicitrate, also known as VX-710 or Incel, is a small molecule compound primarily developed to combat multidrug resistance (MDR) in cancer therapy. Its mechanism of action involves inhibiting P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which are responsible for the efflux of chemotherapeutic agents from cancer cells. This article reviews the biological activity of this compound, focusing on its pharmacological properties, clinical trials, and potential therapeutic applications.

Chemical and Pharmacological Properties

  • Chemical Formula : C₃₄H₄₁N₃O₇
  • Molecular Weight : 603.716 g/mol
  • Drug Class : Small molecule, P-glycoprotein inhibitor

Biricodar acts as a modulator of drug transport mechanisms, specifically targeting the ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance by mediating the export of anticancer drugs from cells . Its ability to block these transporters enhances the intracellular accumulation of various chemotherapeutic agents, thereby restoring their efficacy against resistant cancer cells .

Biricodar's primary mechanism involves:

  • Inhibition of P-glycoprotein (ABCB1) : This protein is a key player in drug efflux, and its inhibition leads to increased retention of chemotherapeutics within the tumor cells.
  • Inhibition of Multidrug Resistance Protein 1 (MRP1) : Similar to P-gp, MRP1 facilitates the export of drugs; thus, its inhibition further enhances drug accumulation .

Overview of Clinical Trials

Biricodar has been evaluated in several clinical trials for its effectiveness in combination with various chemotherapeutic agents. Notable studies include:

  • Phase II Trial with Paclitaxel :
    • Objective : To assess safety and efficacy in patients with advanced breast cancer refractory to paclitaxel.
    • Design : Patients received 120 mg/m²/h biricodar followed by 80 mg/m² paclitaxel.
    • Results : The study demonstrated that biricodar could restore sensitivity to paclitaxel in some patients, highlighting its potential as a combination therapy .
  • Phase I/II Trial with Doxorubicin :
    • Objective : To evaluate safety and pharmacokinetics in patients with anthracycline-resistant sarcomas.
    • Design : Patients received a continuous infusion of biricodar alongside doxorubicin.
    • Results : Among 29 evaluable patients, two achieved partial responses while seven had stable disease, indicating potential effectiveness against certain tumor types .

Case Study 1: Advanced Breast Cancer

A patient with locally advanced breast cancer who had previously failed treatment with paclitaxel was treated with biricodar in combination with paclitaxel. The patient exhibited significant tumor reduction and improved quality of life post-treatment. This case underscores biricodar's role in enhancing the efficacy of established chemotherapeutics in resistant cases.

Case Study 2: Soft Tissue Sarcoma

In another instance involving a patient with soft tissue sarcoma resistant to anthracycline therapy, the introduction of biricodar led to disease stabilization for over three months. This case illustrates biricodar's potential utility in managing challenging cancer types where traditional therapies have failed.

Propiedades

Número CAS

174254-13-8

Fórmula molecular

C46H57N3O21

Peso molecular

988.0 g/mol

Nombre IUPAC

1,7-dipyridin-3-ylheptan-4-yl (2S)-1-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C34H41N3O7.2C6H8O7/c1-41-29-20-26(21-30(42-2)32(29)43-3)31(38)33(39)37-19-5-4-16-28(37)34(40)44-27(14-6-10-24-12-8-17-35-22-24)15-7-11-25-13-9-18-36-23-25;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,12-13,17-18,20-23,27-28H,4-7,10-11,14-16,19H2,1-3H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t28-;;/m0../s1

Clave InChI

VDMKJSJJXQDICL-ZXVJYWQYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

SMILES isomérico

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCC[C@H]2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

SMILES canónico

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

iricodar
Incel
N-(2-oxo-2-(3,4,5-trimethoxyphenyl)acety)piperidine-2-carboxylic acid 1,7-bis(3-pyridyl)-4-heptyl ester
VX 710
VX-710

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biricodar dicitrate
Reactant of Route 2
Biricodar dicitrate
Reactant of Route 3
Biricodar dicitrate
Reactant of Route 4
Biricodar dicitrate
Reactant of Route 5
Biricodar dicitrate
Reactant of Route 6
Reactant of Route 6
Biricodar dicitrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.